molecular formula C8H9N3O B7811540 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile

3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile

Cat. No.: B7811540
M. Wt: 163.18 g/mol
InChI Key: IUGVXDOWMXMPRR-UHFFFAOYSA-N
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Description

3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by its unique structure, which includes an ethyl group attached to the pyrazole ring and a nitrile group attached to the propanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile typically involves the following steps:

  • Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with β-ketoesters or β-diketones.

  • Ethyl Substitution: Ethylation of the pyrazole ring can be achieved using ethylating agents such as ethyl iodide or ethyl bromide in the presence of a base.

  • Oxidation: The propanone moiety is introduced by oxidizing the corresponding alcohol or aldehyde precursor.

Industrial Production Methods: In an industrial setting, the compound can be produced using continuous flow reactors or batch reactors, optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound to its corresponding carboxylic acid or ester.

  • Reduction: Reduction reactions can reduce the nitrile group to an amine.

  • Substitution: Substitution reactions can replace the ethyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: 3-(1-ethyl-1H-pyrazol-4-yl)propanoic acid or its esters.

  • Reduction: 3-(1-ethyl-1H-pyrazol-4-yl)propanenitrile amine.

  • Substitution: Various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It can be used as a probe in biological studies to understand enzyme mechanisms.

  • Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely depending on the context of its use.

Comparison with Similar Compounds

3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile is similar to other pyrazole derivatives, but its unique structure sets it apart. Some similar compounds include:

  • 3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanenitrile

  • 3-(1H-pyrazol-4-yl)-3-oxopropanenitrile

  • 3-(5-methyl-1H-benzimidazol-2-yl)propan-1-ol

These compounds share the pyrazole core but differ in their substituents, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

3-(1-ethylpyrazol-4-yl)-3-oxopropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-2-11-6-7(5-10-11)8(12)3-4-9/h5-6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUGVXDOWMXMPRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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